molecular formula C27H24N2O3 B2488728 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 898360-03-7

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2488728
CAS No.: 898360-03-7
M. Wt: 424.5
InChI Key: PQPVHXCPHIPZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the benzoyl group: This step involves the Friedel-Crafts acylation of the quinoline core with benzoyl chloride in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the reaction of the intermediate with 3,4-dimethylaniline and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of both benzoyl and acetamide groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-17-9-12-24-22(13-17)27(32)23(26(31)20-7-5-4-6-8-20)15-29(24)16-25(30)28-21-11-10-18(2)19(3)14-21/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPVHXCPHIPZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.